molecular formula C6H7BrN2O3S B1376334 5-Bromo-2-methoxypyridine-3-sulfonamide CAS No. 1272356-83-8

5-Bromo-2-methoxypyridine-3-sulfonamide

Cat. No. B1376334
M. Wt: 267.1 g/mol
InChI Key: QPOROLBARCXVFW-UHFFFAOYSA-N
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Description

“5-Bromo-2-methoxypyridine-3-sulfonamide” is an organic compound with a molecular formula of C₆H₇BrN₂O₃S. It is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .


Synthesis Analysis

The synthesis of “5-Bromo-2-methoxypyridine-3-sulfonamide” involves various scientific research applications. For instance, it has been used in the bromination of various trifluoromethanesulfonamide derivatives, including reactions with molecular bromine .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-methoxypyridine-3-sulfonamide” is represented by the InChI code: 1S/C6H7BrN2O3S/c1-12-6-5 (13 (8,10)11)2-4 (7)3-9-6/h2-3H,1H3, (H2,8,10,11) .


Chemical Reactions Analysis

“5-Bromo-2-methoxypyridine-3-sulfonamide” has been found to have a wide range of biochemical and physiological effects, making it a versatile compound for use in laboratory experiments. It has been used in a novel synthetic approach to anti-HIV active integrase inhibitors .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.1 g/mol . It is a powder at room temperature .

Scientific Research Applications

1. CCR4 Receptor Antagonists Development

The compound N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide 1 was identified as a hit in a high-throughput screen for CCR4 receptor antagonists. It played a crucial role in the development of two bioavailable CCR4 receptor antagonist candidate drugs, AZD-2098 and AZD-1678 (Kindon et al., 2017).

2. Photodynamic Therapy in Cancer Treatment

A derivative of 5-Bromo-2-methoxypyridine-3-sulfonamide was used in synthesizing zinc phthalocyanine, a potent photosensitizer with high singlet oxygen quantum yield. This compound shows potential in Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

3. Antimicrobial Activity

Sulfonamide-derived compounds, including 4-bromo-2-[(E)-{4-[(3,4-dimethylisoxazol-5 yl)sulfamoyl]phenyl} iminiomethyl] phenolate, were synthesized and showed moderate to significant antibacterial activity against various bacterial strains and good antifungal activity (Chohan & Shad, 2011).

4. Anticonvulsant Activity

A series of 4-thiazolidinones bearing a sulfonamide group derived from 5-Bromo-2-methoxypyridine-3-sulfonamide were tested for their anticonvulsant activity. Compounds exhibited significant activity against animal models, with some showing promising results as leads for further investigations (Siddiqui, Arshad, Khan, & Ahsan, 2010).

5. Carbonic Anhydrase Inhibitors

Halogenated sulfonamides, including those derived from 5-Bromo-2-methoxypyridine-3-sulfonamide, were studied as inhibitors of the carbonic anhydrase isozyme IX. These compounds are potential leads for designing more potent and selective inhibitors with applications as antitumor agents (Ilies et al., 2003).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation .

properties

IUPAC Name

5-bromo-2-methoxypyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOROLBARCXVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxypyridine-3-sulfonamide

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-hydroxypyridine-3-sulfonamide (0.5 g, 1.9 mmol) in MeOH/DCM (15 mL, 1:1) at −10° C. was added trimethylsilyldiazomethane solution (2 M, 1.97 mL, 3.9 mmol). Upon completion of addition, the reaction mixture was concentrated and the resulting residue was purified by column chromatography using methanol and CHCl3 to 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide yield 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide (280 mg, 53% yield) and 5-bromo-2-methoxypyridine-3-sulfonamide (180 mg, 34% yield). Data for 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide: 1H NMR (400 MHz, DMSO-d6, δ): 8.42 (d, 1H, J=2.8 Hz); 7.99 (d, 1H, J=2.8 Hz); 7.14 (s, 1H); 3.52 (s, 3H). Data for 5-bromo-2-methoxypyridine-3-sulfonamide: 1H NMR (400 MHz, DMSO-d6, δ): 8.54 (d, 1H, J=2.4 Hz); 8.17 (d, 1H, J=2.4 Hz); 7.51 (s, 1H); 4.00 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.97 mL
Type
reactant
Reaction Step One
Name
MeOH DCM
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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